molecular formula C16H19NO B149662 (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 895152-66-6

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No.: B149662
CAS No.: 895152-66-6
M. Wt: 241.33 g/mol
InChI Key: WYZQBEQQQKCTHM-UHFFFAOYSA-N
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Description

“(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone” is an Indol-3-ylcycloalkyl Ketone with high affinity for the CB2 cannabinoid receptor . It is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .


Molecular Structure Analysis

The molecular formula of the compound is C16H19NO . The InChi Code is InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3 .


Physical and Chemical Properties Analysis

The compound is a crystalline solid with a formula weight of 241.3 . It has solubility in DMF (50 mg/ml), DMF:PBS (pH 7.2; 1:7, 0.13 mg/ml), DMSO (33 mg/ml), and Ethanol (17 mg/ml) .

Scientific Research Applications

Identification in Commercial Products

  • (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has been identified in commercial 'legal high' products, including herbal, resin, and powder forms. It is often found alongside related compounds, indicating its use in synthetic cannabinoid products (Kavanagh et al., 2013).

Pharmacological Properties

  • A study isolated and identified this compound in a herbal drug product, revealing its affinity for cannabinoid receptors CB1 and CB2. This suggests potential pharmacological activities, particularly in the context of synthetic cannabinoid research (Ichikawa et al., 2016).

Predictive Analysis for Future Drug Trends

  • Research on synthetic cannabinoids, including this compound, provides insights into potential future trends in the drug market. By studying the emergence patterns of these compounds, researchers can predict new synthetic cannabinoids that might appear (Carlsson et al., 2016).

Metabolism and Detection in Biological Samples

  • Metabolic studies of this compound, such as those examining its presence in blood and urine, are essential for understanding its pharmacokinetics and toxicological profile. Such research is vital for forensic science and drug monitoring (Adamowicz & Zuba, 2013).

Impact on Human Health and Safety

  • Understanding the effects of this compound on human psychomotor performance is crucial, especially in contexts like road traffic safety. Studies in this area help assess the risks associated with its use and inform public health policies (Adamowicz & Lechowicz, 2015).

Mechanism of Action

Target of Action

The primary targets of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

This compound interacts with its targets, the CB1 and CB2 receptors, by binding to them. The binding affinity for these receptors has been measured with EC50s of 2.36 × 10^-6 and 2.79 × 10^-8 M, respectively . This interaction triggers a series of events within the cell, leading to changes in cellular activity.

Pharmacokinetics

Its solubility has been reported in various solvents: dmf: 50 mg/ml; dmf:pbs (ph 72); (1:7): 013 mg/ml; DMSO: 33 mg/ml; Ethanol: 17 mg/ml . These solubility properties may influence its bioavailability and distribution within the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, its storage temperature is recommended to be -20°C .

Biochemical Analysis

Biochemical Properties

(1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone plays a significant role in biochemical reactions, particularly in the synthesis of synthetic cannabinoids. It interacts with various enzymes and proteins involved in the metabolic pathways of cannabinoids. For instance, it is known to interact with cannabinoid receptors CB1 and CB2, which are G-protein-coupled receptors involved in numerous physiological processes . The nature of these interactions includes binding to the active sites of these receptors, leading to the modulation of signal transduction pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cannabinoid receptors can lead to changes in intracellular calcium levels, affecting cellular metabolism and gene expression . Additionally, it has been observed to impact cell proliferation and apoptosis, highlighting its potential in therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to cannabinoid receptors CB1 and CB2, leading to the activation or inhibition of these receptors . This binding results in the modulation of downstream signaling pathways, such as the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These changes can alter gene expression and cellular responses, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a reported stability of up to five years when stored at -20°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate cannabinoid receptor activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including alterations in motor coordination and behavior. These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cannabinoid metabolism. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of cannabinoids . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall biochemical effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, its binding to cannabinoid receptors can facilitate its transport across cell membranes, influencing its distribution within tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often localized in cellular compartments where cannabinoid receptors are abundant, such as the plasma membrane and endoplasmic reticulum . Post-translational modifications and targeting signals can direct it to specific organelles, affecting its biochemical interactions and overall efficacy.

Properties

IUPAC Name

1H-indol-3-yl-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-15(2)14(16(15,3)4)13(18)11-9-17-12-8-6-5-7-10(11)12/h5-9,14,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZQBEQQQKCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CNC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647203
Record name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895152-66-6
Record name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895152666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 895152-66-6
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Record name (1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674PB4BFT4
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of indole (Aldrich, 11 g, 95 mmol) in 30 mL dichloromethane at ambient temperature was added 105 mL of a 1 M solution of ethyl magnesium bromide in tetrahydrofuran (THF) (105 mmol) dropwise via syringe pump. After the addition was complete, the solution was stirred for 15 min at which time ZnCl2 (14 g, 105 mmol) was added. The mixture stirred for an additional 30 min then the product of Example 1A (95 mmol) in 50 mL dichloromethane was added via cannula. The mixture was stirred for 6 h then was quenched with 50 mL saturated aqueous NH4Cl and diluted with 50 mL dichloromethane. The layers were separated and the aqueous layer was extracted with 3×30 mL dichloromethane. The combined organics were washed with 1×20 mL H2O then were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude material was purified via column chromatography (SiO2, 50% ethyl acetate:hexanes) to give 9.7 g of the major regioisomer 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone (40 mmol, 42% yield) and 6.1 g of the minor regioisomer of 1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole (25 mmol, 27% yield). MS (major and minor regioisomers) (DCI/NH3) m/z 242 (M+H)+.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
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solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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105 mmol
Type
reactant
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30 mL
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solvent
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95 mmol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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